molecular formula C7H12ClNO B6274492 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride CAS No. 2138347-99-4

3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride

Cat. No.: B6274492
CAS No.: 2138347-99-4
M. Wt: 161.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride (CAS: 1884493-19-9) is a bicyclic spiro compound featuring an azetidine ring fused to a bicyclo[3.1.0]hexane scaffold via an oxygen atom. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.68 g/mol . This compound is primarily used in pharmaceutical research as a rigid structural analog to improve metabolic stability and binding affinity in drug candidates. The spiro architecture imposes conformational constraints, making it valuable for studying receptor-ligand interactions .

Properties

CAS No.

2138347-99-4

Molecular Formula

C7H12ClNO

Molecular Weight

161.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the azetidine ring followed by the spirocyclization process. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₁ClN₁O
  • Molar Mass : Approximately 161.63 g/mol
  • CAS Number : 2138347-99-4

The compound features a unique spirocyclic structure that combines an azetidine moiety with a bicyclic framework. This distinctive configuration contributes to its reactivity and biological activity, making it a valuable scaffold for drug development.

Anticancer Properties

Research indicates that 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride exhibits notable antiproliferative activity against various cancer cell lines:

Cell Line IC50 (μM)
Human Erythroleukemia (K562)4.2
T Lymphocyte (Jurkat)10.5
Cervical Carcinoma (HeLa)12.0
Mouse Colon Carcinoma (CT26)24.1

These IC50 values demonstrate its potential as an antitumor agent, with mechanisms involving alterations in cell cycle distribution and induction of apoptosis in cancer cells .

Mechanistic Insights

Studies have shown that the compound affects cytoskeletal dynamics by influencing actin filament organization, which is critical for cell motility and proliferation . This interaction suggests potential therapeutic applications not only in oncology but also in other areas where modulation of cell movement is beneficial.

Applications in Drug Development

The primary application of this compound lies in its potential as a lead structure for developing new anticancer drugs. Its unique structural features provide opportunities for further pharmacological studies aimed at optimizing efficacy against various malignancies.

Case Studies and Research Findings

  • Antiproliferative Activity : A study demonstrated the compound's effectiveness against multiple cancer cell lines, indicating its broad-spectrum activity .
  • Mechanistic Studies : Research highlighted the compound's ability to induce apoptosis and alter cell cycle progression in cancer cells, providing insights into its mechanism of action .
  • Structural Analogs : Investigations into structurally similar compounds have been conducted to explore variations in biological activity and optimize drug design .

Mechanism of Action

The mechanism of action of 3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Spiro-Bicyclo[3.1.0]hexane Series

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride 1884493-19-9 C₈H₁₆ClNO₂ 193.68 Azetidine-oxaspiro core; bicyclo[3.1.0]hexane scaffold A₃ adenosine receptor ligands
3-Oxaspiro[bicyclo[3.1.0]hexane-2,3'-pyrrolidine] hydrochloride Not provided C₇H₁₃Cl₂N₃O 226.11 Pyrrolidine ring replaces azetidine; additional chlorine substituent Building block for heterocyclic synthesis
3-Oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine] hydrochloride Not provided C₈H₁₆ClNO₂ 193.68 Piperidine ring replaces azetidine; identical molecular weight to target compound Unspecified, likely medicinal chemistry
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane] 40025-75-0 C₈H₁₂O₃ 156.18 Dioxolane ring instead of azetidine; no nitrogen atoms Solubility-enhancing scaffold
2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one 2031260-36-1 C₁₀H₁₅NO₂ 181.24 Ketone group at position 4; isopropyl substituent on bicyclohexane Probable intermediate in alkaloid synthesis

Key Differences in Physicochemical Properties

  • Solubility : The azetidine-containing target compound is more polar than its dioxolane analog (CAS 40025-75-0), which lacks nitrogen atoms. This enhances its solubility in aqueous media, critical for bioavailability in drug design .
  • Synthetic Accessibility : The target compound’s synthesis (e.g., via nucleophilic substitution of brominated intermediates) mirrors methods used for 1,4-disubstituted bicyclo[3.1.0]hexanes, achieving yields >80% in cyclization steps .

Functional and Pharmacological Comparisons

  • Metabolic Stability: The bicyclo[3.1.0]hexane scaffold resists oxidative metabolism better than monocyclic azetidines (e.g., 3-methylazetidin-3-ol hydrochloride), as demonstrated in comparative stability assays .

Role in Medicinal Chemistry

  • Receptor Targeting: The compound’s rigid structure is leveraged in adenosine A₃ receptor ligands for treating inflammation and cancer, outperforming flexible analogs in binding studies .

Biological Activity

3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride (CAS No. 2138347-99-4) is a compound of interest due to its unique spirocyclic structure, which may confer specific biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C7H12ClNOC_7H_{12}ClNO with a molecular weight of 161.63 g/mol. Its structure includes a bicyclic framework that is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC₇H₁₂ClNO
Molecular Weight161.63 g/mol
CAS Number2138347-99-4
Purity95%

Research indicates that the biological activity of this compound may involve interactions with various neurotransmitter systems, particularly those related to cholinergic signaling. Compounds with similar structures have been shown to act as ligands for nicotinic acetylcholine receptors (nAChRs), which play crucial roles in synaptic transmission and neuroplasticity.

Pharmacological Effects

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may modulate nAChRs, potentially leading to enhanced cognitive functions or neuroprotective effects.
  • Antidepressant Activity : Some derivatives of spirocyclic compounds have exhibited antidepressant-like effects in animal models, indicating a possible therapeutic avenue for mood disorders.
  • Anti-inflammatory Properties : There is emerging evidence that spirocyclic compounds can exert anti-inflammatory effects, which may be relevant in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Study on Cholinergic Activity : A study published in the Journal of Medicinal Chemistry highlighted a series of spirocyclic compounds that demonstrated selective binding to nAChRs with varying affinities, suggesting potential for cognitive enhancement therapies .
  • Antidepressant-like Effects : Research conducted by Thesmar et al. indicated that certain bicyclic compounds showed significant antidepressant-like behavior in rodent models, warranting further investigation into their mechanisms .
  • Neuroprotective Effects : A recent publication discussed the neuroprotective potential of spirocyclic compounds in models of Alzheimer's disease, showing promise for future therapeutic applications .

Q & A

Basic: What are the primary synthetic routes for 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves constructing the bicyclo[3.1.0]hexane core via (3 + 2) annulation of cyclopropenes with aminocyclopropanes, followed by functionalization of the azetidine ring. Key steps include:

  • Cross metathesis : For introducing allyl or chloromethyl groups using Grubbs catalyst (e.g., 20 mol% in dichloromethane at 40°C for 12 hours) .
  • Carbene-mediated cyclopropanation : To stabilize the bicyclic framework, using diazo intermediates and transition-metal catalysts (e.g., Rh₂(OAc)₄) under inert atmospheres .
  • Azetidine ring closure : Achieved via nucleophilic substitution or reductive amination, with HCl gas bubbled into the reaction mixture to form the hydrochloride salt .
    Optimization : Adjusting solvent polarity (e.g., THF vs. DCM), temperature gradients (0°C to reflux), and catalyst loading can improve yields (reported 60–85%) and reduce byproducts like [3 + 2] cycloadducts .

Basic: How is the molecular conformation of this compound characterized, and what techniques resolve structural ambiguities?

Methodological Answer:
Conformational analysis relies on:

  • X-ray crystallography : Resolves absolute stereochemistry and bond angles, critical for validating spiro-junction geometry .
  • 2D NMR (COSY, NOESY) : Identifies through-space couplings between the azetidine protons and bicyclohexane methyl groups, confirming boat-like conformations .
  • DFT calculations : Predicts energy-minimized structures and compares experimental vs. theoretical NMR chemical shifts (δ ± 0.3 ppm accuracy) .
    Note : Discrepancies between IR and NMR data (e.g., in thujane derivatives) may require hybrid experimental-computational validation .

Basic: What stability challenges arise during storage of this compound, and how are they addressed?

Methodological Answer:
The compound is hygroscopic and prone to hydrolysis under acidic or humid conditions. Mitigation strategies include:

  • Storage : In airtight containers with desiccants (e.g., silica gel) at -20°C, maintaining <5% relative humidity .
  • Stability assays : Monitor degradation via HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water) to detect azetidine ring-opening byproducts .
  • Lyophilization : Freeze-drying aqueous solutions (pH 4–6) enhances shelf life (>24 months) .

Advanced: How do electronic effects of substituents on the azetidine ring influence the compound’s reactivity and biological activity?

Methodological Answer:
Substituents modulate reactivity through steric and electronic effects:

  • Electron-withdrawing groups (e.g., -SO₂Cl) : Enhance electrophilicity at the azetidine nitrogen, enabling nucleophilic substitutions (e.g., with amines or thiols) .
  • Fluorination : Introducing -CF₂ groups (via DAST fluorination) increases metabolic stability and membrane permeability, as shown in bicyclo[3.1.0]hexane-6-carboxylic acid derivatives .
  • Biological impact : Sulfonyl derivatives exhibit adenosine A3 receptor affinity (IC₅₀ = 0.5–2 µM), while allyl groups improve pharmacokinetic profiles in rodent models .

Advanced: What in vivo pharmacokinetic challenges are associated with this compound, and how can prodrug strategies mitigate them?

Methodological Answer:
Challenges include rapid renal clearance (t₁/₂ = 1.2 hours in mice) and low oral bioavailability (<15%). Solutions involve:

  • Prodrug design : Esterification of the azetidine nitrogen (e.g., pivaloyloxymethyl esters) enhances lipophilicity and absorption .
  • PEGylation : Conjugating polyethylene glycol (MW = 2 kDa) reduces glomerular filtration, extending plasma half-life to >6 hours .
  • In vivo validation : Use LC-MS/MS to quantify parent drug and metabolites in plasma, correlating with dose-adjusted AUC₀–24h .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved target specificity?

Methodological Answer:
SAR workflows integrate:

  • Functional group scanning : Synthesize analogs with varied substituents (e.g., -Cl, -F, -OMe) at the bicyclohexane tip .
  • Docking simulations : Map interactions with target proteins (e.g., adenosine receptors) using AutoDock Vina, prioritizing derivatives with ∆G < -8 kcal/mol .
  • In vitro assays : Test inhibition of enzymatic targets (e.g., kinases) at 10 µM, selecting compounds with >70% activity for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.